![molecular formula C12H13ClFNO B2459088 [(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride CAS No. 1158367-70-4](/img/structure/B2459088.png)
[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride
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Description
[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a selective serotonin reuptake inhibitor (SSRI) and has been shown to have promising results in treating various mental health disorders.
Scientific Research Applications
- Application : Researchers have synthesized diamines and diepoxy monomers from natural cellulose and hemicellulose feedstocks, including 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA). These bio-renewable monomers can replace phthalic moieties in polyethylene terephthalate (PET) resins .
- Synthetic Pathways : The preparation involves reductive amination, etherification, esterification, and carbonatation .
- Design and Synthesis : Novel furan derivatives have been explored for antibacterial activity. For instance, 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives exhibited promising in vitro activity against Staphylococcus aureus .
- Indole Derivatives : Some indole-furan hybrids demonstrated anti-inflammatory and analgesic properties. Examples include (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide .
Epoxy Resins and Polymers
Antibacterial Agents
Anti-Inflammatory and Analgesic Compounds
Catalysis and Reductive Amination
properties
IUPAC Name |
1-(2-fluorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO.ClH/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11;/h1-7,14H,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIQDVKGUQLTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CO2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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